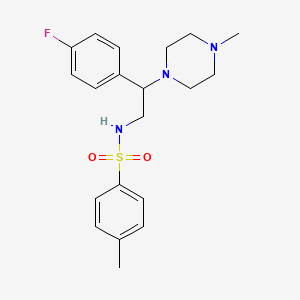![molecular formula C20H12N2O6S B2971021 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate CAS No. 877638-01-2](/img/structure/B2971021.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is also known as ML221 . It was discovered as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system is a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Molecular Structure Analysis
The molecular formula of ML221 is C17H11N3O6S . The InChi Key is UASIRTUMPRQVFY-UHFFFAOYSA-N . The SMILES representation is [O-]N+C1=CC=C(C=C1)C(=O)OC1=COC(CSC2=NC=CC=N2)=CC1=O .Physical And Chemical Properties Analysis
The molecular weight of ML221 is 385.35 g/mol . No further physical and chemical properties were found in the search results.Scientific Research Applications
Synthesis and Biological Potential
Antimicrobial and Insecticidal Applications
Studies have demonstrated the synthesis of pyrimidine-linked heterocyclics, evaluating their potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020). These compounds have shown promising results against specific microbial strains and insects, indicating their potential utility in developing new pesticides and antibacterial agents.
ADA Inhibitors for Bowel Inflammation
A study focused on exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system to obtain potent adenosine deaminase (ADA) inhibitors, showing significant efficacy in attenuating bowel inflammation in animal models (La Motta et al., 2009). This suggests potential therapeutic applications for diseases characterized by inflammation.
Synthesis of Novel Compounds
Research on the synthesis of new coumarin derivatives, including pyrimidine and pyranone derivatives, has highlighted methods for creating compounds with potential antimicrobial activity (Al-Haiza et al., 2003). This work underscores the versatility of pyrimidine and pyranone cores in synthesizing novel bioactive molecules.
Eco-Friendly Catalysis
A study using Brønsted acidic ionic liquid catalysis for synthesizing fused pyrano pyrimidinones indicated an efficient and eco-friendly method with good antimicrobial activity, particularly against Escherichia coli and Candida rugosa (Banothu et al., 2013). This suggests potential for green chemistry approaches in the development of new antimicrobials.
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6S/c23-15-9-13(11-29-20-21-6-3-7-22-20)26-10-17(15)28-19(25)14-8-12-4-1-2-5-16(12)27-18(14)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKQYIAMKBBMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

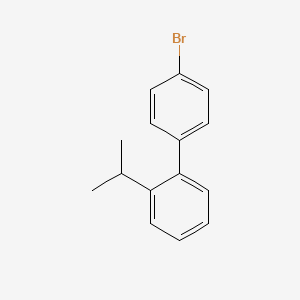
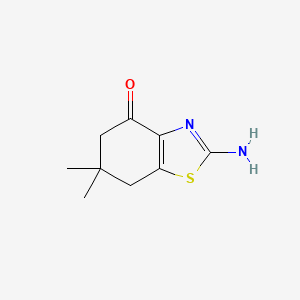

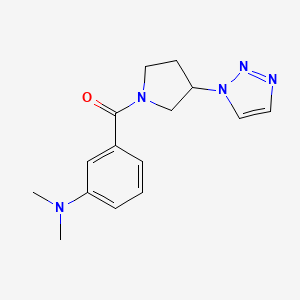
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)
![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2970950.png)
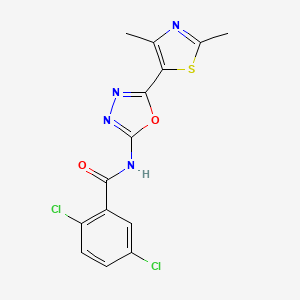
![[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate](/img/structure/B2970955.png)
![1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970956.png)
![N'-[(4-Fluorophenyl)methyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2970960.png)
